(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Catalog No.
S1911232
CAS No.
394248-45-4
M.F
C46H48O2P2
M. Wt
694.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dime...

CAS Number

394248-45-4

Product Name

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C46H48O2P2

Molecular Weight

694.8 g/mol

InChI

InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3

InChI Key

IMUHNRWTDUVXOU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C

Mechanism of Action

BINAP functions by coordinating with a metal center in a catalyst complex. The biaryl backbone and the two phosphine groups on the molecule create a pocket around the metal center. This pocket has a specific chirality due to the arrangement of the substituents on the BINAP molecule. When a substrate molecule approaches the catalyst complex, it interacts with the pocket in a stereoselective manner. This interaction favors the formation of one enantiomer of the product over the other. ()

Applications in Organic Synthesis

BINAP has been extensively employed in a wide range of asymmetric catalytic reactions. Some notable examples include:

  • Hydrogenation of unsaturated ketones: BINAP-based catalysts can selectively hydrogenate one of the double bonds in a ketone molecule, leading to a chiral alcohol. ()
  • Hydroboration of alkenes: Similar to hydrogenation, BINAP catalysts can achieve enantioselective hydroboration of alkenes, introducing a chiral boron group into the molecule. ()
  • Allylic alkylation: This reaction involves the formation of a carbon-carbon bond between an allyl group and another alkyl fragment. BINAP catalysts can control the stereochemistry of this bond formation. ()

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a chiral bidentate ligand characterized by its unique structural features. Its molecular formula is C46H48O2P2, indicating the presence of two phosphorus atoms and two methoxy groups attached to a biphenyl core. The compound exhibits significant steric hindrance due to the bulky 3,5-xylyl groups, which enhances its effectiveness in catalysis and coordination chemistry. The compound's chirality is essential for its application in asymmetric synthesis and catalysis .

This compound primarily participates in coordination reactions with transition metals, forming stable metal-ligand complexes. It can facilitate various catalytic processes, including:

  • Hydrogenation Reactions: The ligand can enhance the selectivity and efficiency of hydrogenation reactions by stabilizing metal catalysts.
  • Cross-Coupling Reactions: It is effective in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where it promotes the formation of carbon-carbon bonds.
  • Asymmetric Synthesis: The chiral nature of the ligand allows for the induction of chirality in products during catalytic processes.

The specific reaction mechanisms often involve the formation of a metal-ligand complex that activates substrates for transformation.

The synthesis of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl involves several steps:

  • Preparation of Phosphine Precursors: Starting materials such as 3,5-dimethylphenol are reacted with phosphorus trichloride to form phosphines.
  • Formation of Biphenyl Core: A biphenyl derivative is synthesized through coupling reactions involving aryl halides.
  • Chiral Resolution: The final product can be obtained through chiral resolution techniques or asymmetric synthesis methods to ensure the desired stereochemistry.

These methods highlight the complexity and precision required in synthesizing such specialized ligands.

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl finds applications in various fields:

  • Catalysis: It serves as a ligand in asymmetric catalysis for organic transformations.
  • Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
  • Pharmaceutical Chemistry: Potential use in drug synthesis where chirality is crucial for biological activity.

Interaction studies primarily focus on how this compound interacts with transition metals. The binding affinity and selectivity towards different metals (e.g., palladium or platinum) can significantly influence catalytic performance. Data from these studies help optimize conditions for various reactions and improve yields in synthetic applications.

Several compounds share structural similarities with (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-(+)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenylSimilar biphenyl core with different chiralityOpposite enantiomer used for different stereochemical outcomes
2,2'-Bis[di(phenyl)phosphino]-1,1'-biphenylBiphenyl core without methoxy groupsLess sterically hindered; used in different catalytic systems
2-(diphenylphosphino)-6-methoxyphenolContains a phenolic group instead of biphenylExhibits different reactivity patterns due to functional group differences

These comparisons highlight the unique steric and electronic properties conferred by the methoxy and 3,5-xylyl substituents in (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl that enhance its utility as a ligand in catalysis and other chemical applications.

The biphenyl backbone of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl exhibits distinctive conformational characteristics that fundamentally influence its stereochemical properties and catalytic behavior. The backbone consists of two phenyl rings connected by a single carbon-carbon bond, which serves as the axis of chirality for this atropisomeric compound [1] [2].

The dihedral angle between the two phenyl rings in the biphenyl backbone deviates significantly from planarity, with experimental and theoretical studies indicating angles ranging from 34° to 45° [1] [3]. This non-planar conformation arises from steric interactions between the bulky substituents positioned at the ortho positions of each phenyl ring. The presence of the phosphino groups and methoxy substituents creates substantial steric hindrance that prevents the rings from adopting a coplanar arrangement [1] [4].

Computational studies reveal that the energy profile for rotation about the biphenyl axis exhibits multiple minima corresponding to different conformational states. The most stable conformation occurs at dihedral angles of approximately 34-45°, which represents a compromise between minimizing steric repulsion and maintaining favorable electronic interactions [2] [3]. The rotation barrier from this minimum energy conformation to the planar transition state is estimated to be between 72.8 and 100 kJ/mol, significantly higher than the 6.0-6.5 kJ/mol barrier observed for unsubstituted biphenyl [2] [4].

The conformational analysis demonstrates that the biphenyl backbone possesses restricted rotational freedom due to the steric bulk of the substituents. This restriction is crucial for maintaining the atropisomeric stability required for the compound's chiral properties [4] [5]. The energy barrier is sufficiently high to prevent racemization at ambient temperatures, ensuring that the (S)-configuration remains stable under normal handling and storage conditions.

Dihedral Angle Optimization in Chiral Environments

The optimization of dihedral angles in chiral environments represents a critical aspect of the molecular architecture of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. The dihedral angle between the biphenyl rings is not merely a geometric parameter but serves as a fundamental determinant of the compound's stereochemical properties and catalytic performance [6] [7].

In chiral catalytic environments, the dihedral angle directly influences the spatial arrangement of the phosphine donor atoms and their associated substituents. The optimal dihedral angle for this compound has been determined through both experimental crystal structure analyses and theoretical calculations to be approximately 34-45° [1] [3]. This angle represents the balance between several competing factors: steric repulsion between ortho substituents, electronic stabilization through conjugation, and the geometric requirements for effective metal coordination.

The dihedral angle optimization is particularly sensitive to the electronic nature of the substituents. The methoxy groups at the 6,6'-positions contribute to the stabilization of specific conformations through their electron-donating resonance effects, while simultaneously providing steric bulk that influences the rotational preferences [8] [9]. The 3,5-xylyl substituents on the phosphorus atoms further modify the preferred dihedral angle through their own steric and electronic contributions [10] [11].

Temperature-dependent studies reveal that the dihedral angle exhibits some flexibility within a narrow range, with the compound maintaining its atropisomeric integrity even at elevated temperatures. The energy barrier for rotation between conformers is sufficiently high to prevent rapid interconversion, ensuring that the optimized dihedral angle remains stable under typical reaction conditions [2] [12]. This stability is essential for maintaining consistent stereochemical environments in asymmetric catalytic applications.

Electronic Effects of 3,5-Xylyl and Methoxy Substituents

The electronic properties of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl are significantly influenced by the electronic effects of the 3,5-xylyl and methoxy substituents, which collectively modulate the electron density distribution throughout the molecular framework [10] [8].

The 3,5-xylyl substituents attached to the phosphorus atoms exert their electronic influence primarily through inductive and hyperconjugative effects. Each xylyl group contains two methyl substituents positioned meta to the phosphorus attachment point, which act as electron-donating groups through hyperconjugation [13] [9]. The Hammett substituent constant for methyl groups in meta positions is approximately -0.07, indicating a moderate electron-donating character [9]. The presence of four such methyl groups in the 3,5-xylyl substituents results in a cumulative electron-donating effect that increases the electron density at the phosphorus centers.

The enhanced electron density at phosphorus has profound implications for the compound's coordination behavior and catalytic activity. The increased electron richness makes the phosphorus atoms more effective σ-donors when coordinating to metal centers, while simultaneously reducing their π-acceptor capabilities [14] [15]. This electronic modification is crucial for fine-tuning the electronic properties of metal complexes formed with this ligand.

The methoxy substituents at the 6,6'-positions of the biphenyl backbone exhibit dual electronic effects that depend on their relative positions within the molecular framework [8] [9]. In the meta positions relative to the phosphine attachment points, the methoxy groups exhibit a net electron-withdrawing effect (σ_meta = +0.07) due to the inductive electron withdrawal by the electronegative oxygen atom [9]. However, the oxygen lone pairs can participate in resonance interactions with the aromatic system, providing electron density to the ring through conjugation.

The combination of these electronic effects creates a complex electronic environment that influences the overall reactivity and selectivity of the compound. The electron-donating xylyl groups increase the nucleophilicity of the phosphorus centers, while the methoxy groups provide electronic stabilization through resonance effects. This electronic modulation is essential for optimizing the performance of the compound in asymmetric catalytic transformations [16] [6].

Atropisomerism and Configuration Stability

The atropisomeric properties of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl represent a fundamental aspect of its stereochemical behavior, with the compound exhibiting exceptional configurational stability that enables its isolation and practical application as a chiral ligand [4] [5].

Atropisomerism in this compound arises from the restricted rotation about the biphenyl axis, which creates a chiral axis rather than a traditional chiral center [4] [5]. The (S)-configuration designation follows the Cahn-Ingold-Prelog priority rules applied to the four substituents around the chiral axis. The absolute configuration is determined by the spatial arrangement of the phosphino and methoxy substituents when viewed along the biphenyl axis.

The configurational stability of the atropisomeric compound is quantified by the energy barrier for rotation about the biphenyl axis. Experimental and theoretical studies indicate that this barrier ranges from 72.8 to 100 kJ/mol, significantly higher than the threshold of approximately 25 kJ/mol required for configurational stability at room temperature [2] [4] [12]. This high barrier ensures that the compound maintains its stereochemical integrity under normal handling and reaction conditions.

The stability of the atropisomeric configuration is enhanced by several structural features. The bulky 3,5-xylyl substituents on the phosphorus atoms create substantial steric hindrance that prevents rotation about the biphenyl axis [4] [5]. The methoxy groups at the 6,6'-positions provide additional steric bulk while also contributing to the electronic stabilization of the preferred conformation through resonance effects [8] [9].

Temperature-dependent studies reveal that the configurational stability is maintained even at elevated temperatures, with racemization occurring only under extreme conditions. The compound exhibits a racemization half-life of several hours at temperatures exceeding 100°C, demonstrating its practical utility in high-temperature catalytic processes [12]. This thermal stability is crucial for applications in asymmetric synthesis where elevated temperatures may be required for optimal reaction rates.

XLogP3

11.8

Wikipedia

AGN-PC-004SVW

Dates

Modify: 2023-08-16

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